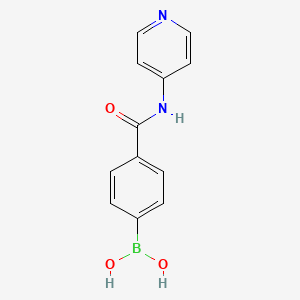![molecular formula C14H10ClN5S2 B2713755 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride CAS No. 2034364-96-8](/img/structure/B2713755.png)
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
科学研究应用
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential as a fluorescent probe for bioimaging and as a sensor for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, including organic photovoltaics and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also bind to specific proteins or enzymes, modulating their activity and influencing cellular pathways .
相似化合物的比较
Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share the benzo[c][1,2,5]thiadiazole core and are used in similar applications, such as organic photovoltaics and fluorescent sensors.
5,5’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiazole-2-amine): This compound has a similar structure and is used in the development of advanced materials and as a catalyst in organic reactions
Uniqueness
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and fluorescence .
属性
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5S2.ClH/c1-2-6-15-13(3-1)17-14-16-12(8-20-14)9-4-5-10-11(7-9)19-21-18-10;/h1-8H,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQJDVUFPIDNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2713675.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2713679.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2713682.png)
![2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713684.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)

![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)

![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)
![5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2713692.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
